molecular formula C13H26O B12653937 1-Ethoxy-4-methyldecene CAS No. 94088-31-0

1-Ethoxy-4-methyldecene

Cat. No.: B12653937
CAS No.: 94088-31-0
M. Wt: 198.34 g/mol
InChI Key: DOKCVINUNJXDFD-FMIVXFBMSA-N
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Description

1-Ethoxy-4-methyldecene is an organic compound with the molecular formula C13H26O It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethoxy-4-methyldecene can be synthesized through several methods. One common approach involves the alkylation of 4-methyl-1-decene with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-4-methyldecene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into alkanes or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like halides or amines can be used to replace the ethoxy group.

Major Products Formed

    Oxidation: Depending on the extent of oxidation, products can include 1-ethoxy-4-methyldecanol, 1-ethoxy-4-methyldecanal, or 1-ethoxy-4-methyldecanoic acid.

    Reduction: The primary product is 1-ethoxy-4-methyldecane.

    Substitution: Products vary based on the nucleophile used, such as 1-chloro-4-methyldecene or 1-amino-4-methyldecene.

Scientific Research Applications

1-Ethoxy-4-methyldecene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Medicine: Research into potential pharmaceutical applications is ongoing, particularly in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-ethoxy-4-methyldecene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethoxy-4-methyl-1-decene
  • 1-Methoxy-4-methyldecene
  • 1-Butoxy-4-methyldecene

Uniqueness

1-Ethoxy-4-methyldecene is unique due to its specific ethoxy group and the position of the double bond. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

94088-31-0

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

(E)-1-ethoxy-4-methyldec-1-ene

InChI

InChI=1S/C13H26O/c1-4-6-7-8-10-13(3)11-9-12-14-5-2/h9,12-13H,4-8,10-11H2,1-3H3/b12-9+

InChI Key

DOKCVINUNJXDFD-FMIVXFBMSA-N

Isomeric SMILES

CCCCCCC(C)C/C=C/OCC

Canonical SMILES

CCCCCCC(C)CC=COCC

Origin of Product

United States

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